molecular formula C21H27NO4 B14932774 2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B14932774
M. Wt: 357.4 g/mol
InChI Key: AUGLUHOPSWYJOX-UHFFFAOYSA-N
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Description

2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the aromatic core: This step involves the preparation of the 3,4-diethoxyphenyl moiety through etherification reactions.

    Acylation: The aromatic core is then acylated using acetic anhydride or acetyl chloride under acidic or basic conditions to introduce the acetamide group.

    Coupling Reaction: The final step involves coupling the acylated aromatic core with 1-(4-methoxyphenyl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

    Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Alter cellular pathways: Affecting processes like signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
  • 2-(3,4-dihydroxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Uniqueness

2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H27NO4/c1-5-25-19-12-7-16(13-20(19)26-6-2)14-21(23)22-15(3)17-8-10-18(24-4)11-9-17/h7-13,15H,5-6,14H2,1-4H3,(H,22,23)

InChI Key

AUGLUHOPSWYJOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC(C)C2=CC=C(C=C2)OC)OCC

Origin of Product

United States

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